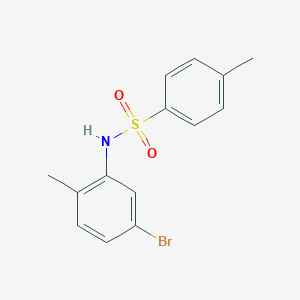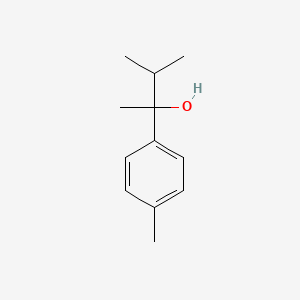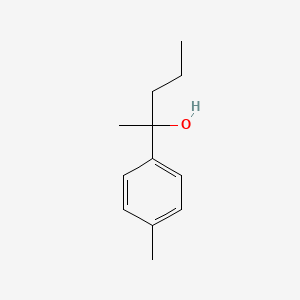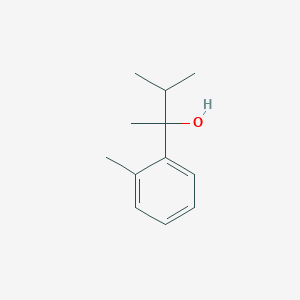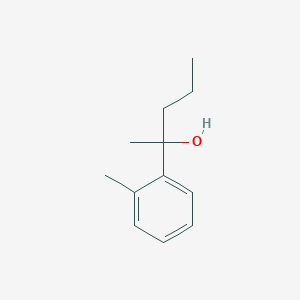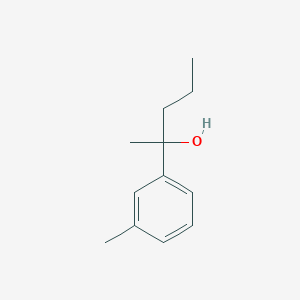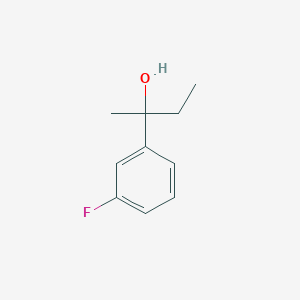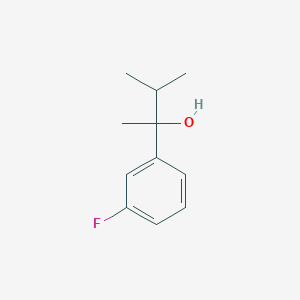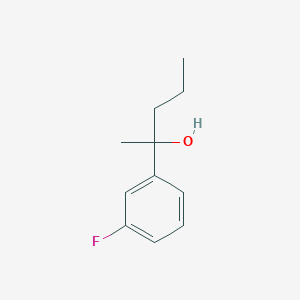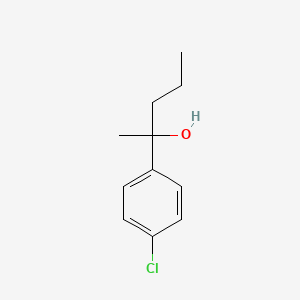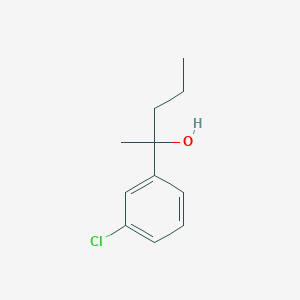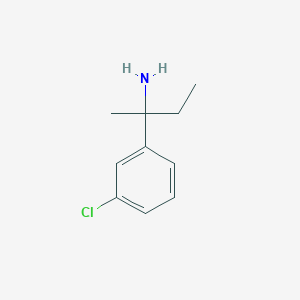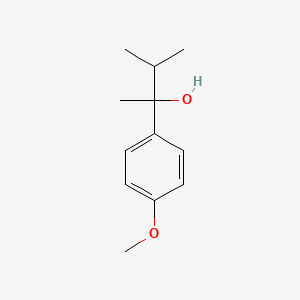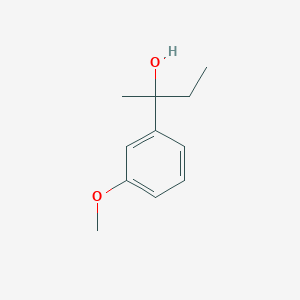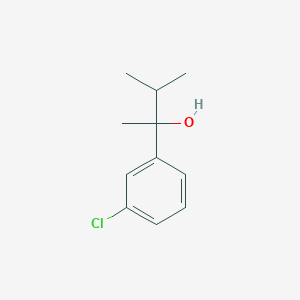
2-(3-Chlorophenyl)-3-methyl-butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-3-methyl-butan-2-ol is an organic compound belonging to the class of secondary alcohols. It features a chlorophenyl group attached to a butan-2-ol backbone, making it a versatile molecule in various chemical applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-chlorophenylmagnesium bromide with acetone in the presence of anhydrous ether, followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of 3-chlorobenzaldehyde with methylamine, followed by reduction using sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale Grignard reactions, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Oxidation of this compound can produce the corresponding ketone, 2-(3-chlorophenyl)-3-methyl-butanone.
Reduction: Reduction reactions can convert the ketone back to the secondary alcohol.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Chlorophenyl)-3-methyl-butanone.
Reduction: this compound (reformed).
Substitution: Various substituted phenyl compounds.
科学研究应用
2-(3-Chlorophenyl)-3-methyl-butan-2-ol is used in various scientific research fields:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in drug design and development.
Industry: As an intermediate in the production of fine chemicals and pharmaceuticals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but generally involves binding to active sites or allosteric sites, altering the biological activity of the target molecule.
相似化合物的比较
2-(4-Chlorophenyl)-3-methyl-butan-2-ol
2-(3-Chlorophenyl)-2-methyl-propanol
2-(3-Chlorophenyl)-butan-1-ol
Uniqueness: 2-(3-Chlorophenyl)-3-methyl-butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
2-(3-chlorophenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGJXABSEYFVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
